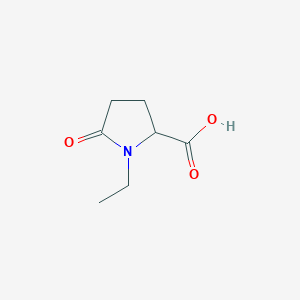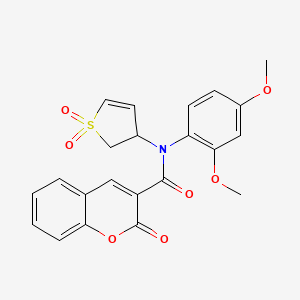![molecular formula C20H17N5O3 B2546242 1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-59-2](/img/structure/B2546242.png)
1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves multiple steps, starting with the preparation of key intermediates such as 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, which is then reacted with various reagents to yield the pyrazolo[3,4-d]pyrimidin-4-ones . Another approach includes the reaction of 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with different amides to produce 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines . Additionally, the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide is used to synthesize 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. The variations in the substituents attached to this core structure influence the biological activity and physical properties of the compounds .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidin-4-one derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, coupling with aromatic amines, and reactions with reagents containing primary amino groups . These reactions are crucial for the diversification of the core structure and the enhancement of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by the substituents on the core structure. For instance, the introduction of a nitro group can significantly enhance the antitumor activity of the compounds, as seen with the potent inhibitory activity of 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one . The solvatochromic properties of these compounds can also be studied to understand their interactions with solvents, which is important for their application as dyes .
Case Studies and Biological Activities
Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their biological activities. For example, compounds with platelet antiaggregating activity have been identified, which could be beneficial for the development of new therapeutic agents . Antitumor activities have been observed in compounds tested against the MCF-7 human breast adenocarcinoma cell line, with some derivatives showing significant inhibitory activity . Additionally, antimicrobial and radical scavenging activities have been reported, indicating the potential of these compounds in the treatment of infections and as antioxidants .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antiviral and Antimicrobial Studies : Derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, similar in structure to the compound of interest, have been synthesized and evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), as well as for antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi. Certain moieties, like 4-nitrophenyl and 3-nitrophenyl, showed good inhibitory activity (Shamroukh et al., 2007; Sanjeeva Reddy et al., 2010).
- Anticancer Activity : Research has shown that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives possess significant antitumor activities. For example, compounds have been tested against the MCF-7 human breast adenocarcinoma cell line, revealing potent inhibitory effects (Abdellatif et al., 2014).
- Anti-inflammatory, Analgesic, and Antipyretic Activities : Novel pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties, showing activities comparable to standard treatments (Antre et al., 2011).
Synthetic Approaches and Chemical Properties
- Novel Synthetic Pathways : Research has focused on developing new synthetic methodologies for producing pyrazolo[3,4-d]pyrimidin-4-one derivatives and related compounds, including microwave-assisted synthesis and green chemistry approaches (Deohate & Palaspagar, 2020; Rahmouni et al., 2016).
- Solvatochromic Properties and Industrial Applications : Certain pyrazolo-pyridine derivatives have been explored for their solvatochromic properties and potential as corrosion inhibitors in industrial applications, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in non-medical contexts as well (Dohare et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The compound has shown promising results in inhibiting CDK2 and has potential for further investigations . It has exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on exploring its potential as a therapeutic agent in cancer treatment.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-8-18(14(2)9-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-6-16(7-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAATXCINRYMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)
![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)
![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)
![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)
![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

